Allyl palmitate
Description
Chemical Identity and Nomenclature
This compound, systematically known as prop-2-enyl hexadecanoate according to International Union of Pure and Applied Chemistry nomenclature, represents a fatty acid ester formed through the combination of palmitic acid and allyl alcohol. The compound carries the Chemical Abstracts Service registry number 43211-62-7 and maintains the molecular formula C19H36O2, reflecting its composition of nineteen carbon atoms, thirty-six hydrogen atoms, and two oxygen atoms. The molecular weight of this ester compound measures 296.49 grams per mole, establishing its position among medium-chain fatty acid esters.
The nomenclature system for this compound encompasses several accepted chemical names that reflect different naming conventions within the chemical literature. Alternative designations include allyl hexadecanoate, palmitic acid allyl ester, and hexadecanoic acid two-propen-one-yl ester. These various nomenclature forms demonstrate the compound's recognition across different chemical databases and research contexts. The systematic name prop-2-enyl hexadecanoate specifically identifies the allyl group attachment to the sixteen-carbon fatty acid chain, providing precise structural information for chemical identification and synthesis planning.
The structural configuration of this compound features a characteristic unsaturated allyl group (-CH2-CH=CH2) linked through an ester bond to the saturated sixteen-carbon palmitic acid chain. This unique combination of saturated and unsaturated components contributes to the compound's distinctive chemical reactivity patterns and physical properties. The presence of the vinyl group within the allyl moiety provides opportunities for various chemical transformations, including polymerization reactions and crosslinking processes that have significant implications for industrial applications.
Historical Context in Organic Chemistry
The historical development of this compound research connects intimately with the pioneering work of Michel Eugène Chevreul in fatty acid chemistry during the early nineteenth century. Chevreul's groundbreaking investigations into animal fats beginning in 1811 established the foundational understanding of fatty acid structures and properties that would later enable the synthesis and characterization of fatty acid esters like this compound. His initial isolation and characterization of palmitic acid, which he originally termed "margaric acid" due to the pearlescent appearance of its salts, provided the essential fatty acid component for subsequent ester synthesis research.
Chevreul's systematic approach to fatty acid analysis, combining fractional crystallization, distillation, melting point determination, and elemental analysis, established methodological frameworks that remain relevant for contemporary this compound research. His determination that the saponification process involved the combination of fatty acids with glycerol demonstrated the reversible nature of ester formation, concepts that directly apply to understanding this compound synthesis and hydrolysis reactions. The historical recognition of palmitic acid as a major component of animal and plant fats provided the foundation for developing synthetic routes to its various ester derivatives, including this compound.
The evolution of allyl chemistry during the mid-nineteenth century provided the complementary knowledge base necessary for this compound development. The preparation of allyl alcohol by Auguste Cahours and August Hofmann in 1856 through saponification of allyl iodide represented a critical milestone in allyl compound accessibility. This synthetic breakthrough enabled subsequent researchers to explore ester formation reactions between allyl alcohol and various fatty acids, including palmitic acid. The establishment of reliable allyl alcohol synthesis methods created the foundation for systematic investigation of allyl fatty acid esters and their unique properties.
The convergence of fatty acid chemistry knowledge with advances in allyl compound synthesis during the late nineteenth and early twentieth centuries facilitated the development of systematic approaches to this compound preparation and characterization. Industrial developments in fatty acid isolation and purification, combined with improved synthetic methodologies for allyl compounds, enabled researchers to investigate the properties and potential applications of complex fatty acid esters. This historical progression demonstrates how fundamental discoveries in organic chemistry created the knowledge base necessary for contemporary this compound research and industrial applications.
Relevance in Industrial and Academic Research
Contemporary industrial applications of this compound demonstrate the compound's versatility across multiple technology sectors, particularly in polymer science and thermal energy management systems. Research investigations have established this compound's effectiveness as a component in thermal energy storage materials, where its incorporation into polymer microcapsules provides enhanced thermal management capabilities. The development of palmitic acid/poly(allyl methacrylate) microcapsules represents a significant advancement in thermal energy storage technology, with this compound serving as a crucial component in these innovative material systems. These applications highlight the compound's potential for contributing to energy efficiency improvements in building systems and industrial processes.
The polymer industry has identified this compound as a valuable monomer and crosslinking agent due to its ability to participate in radical polymerization reactions. Patent literature from industrial research demonstrates the compound's utility in copolymer formation with acrylic esters, producing materials with enhanced pour point depression properties for lubricating oil applications. These copolymerization reactions yield oil-soluble products that exhibit improved viscosity-temperature behavior and enhanced performance characteristics in petroleum-based applications. The documented molecular weights achievable through these polymerization processes, reaching up to 50,000 or more, demonstrate the compound's capability for forming high-performance polymer materials.
Academic research has expanded understanding of this compound's chemical reactivity and synthetic potential through detailed mechanistic studies and application development research. The compound's dual functionality, featuring both ester and vinyl groups, enables participation in diverse chemical transformations that have attracted significant research attention. Studies examining the compound's behavior in various reaction conditions have established optimal parameters for synthetic applications and identified novel reaction pathways for creating specialized chemical products. This research foundation supports continued development of new applications and synthetic methodologies involving this compound.
The pharmaceutical and specialty chemical industries have recognized this compound's potential as an intermediate compound for drug delivery systems and bioactive molecule synthesis. Research indicates that fatty acid esters like this compound can exhibit improved biological membrane permeability, enhancing their effectiveness in pharmaceutical applications. The compound's structural characteristics, combining hydrophobic fatty acid components with reactive vinyl functionality, position it as a valuable building block for creating complex bioactive molecules and pharmaceutical intermediates. This research direction demonstrates the compound's relevance beyond traditional industrial applications, extending into biomedical and pharmaceutical technology development.
Structure
2D Structure
Properties
Molecular Formula |
C19H36O2 |
|---|---|
Molecular Weight |
296.5 g/mol |
IUPAC Name |
prop-2-enyl hexadecanoate |
InChI |
InChI=1S/C19H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-19(20)21-18-4-2/h4H,2-3,5-18H2,1H3 |
InChI Key |
HAFZJTKIBGEQKT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC=C |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC=C |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolytic Reactions
Hydrolysis of allyl palmitate proceeds via cleavage of the ester bond, yielding palmitic acid and allyl alcohol. Reaction rates vary significantly across conditions:
Chemical Hydrolysis
-
Acidic Conditions : Slow hydrolysis occurs in gastric environments (half-life t<sub>1/2</sub> ≈ 1,120 minutes for allyl hexanoate in artificial gastric juice) . Protonation of the ester carbonyl facilitates nucleophilic attack by water.
-
Basic Conditions : Faster saponification under alkaline conditions cleaves the ester into palmitate salts and allyl alcohol.
Enzymatic Hydrolysis
Lipases and esterases in biological systems rapidly hydrolyze allyl esters:
-
Pancreatic Enzymes : Allyl hexanoate hydrolyzes rapidly (t<sub>1/2</sub> = 1.98 minutes) .
-
Hepatic/Intestinal Enzymes : Rat liver homogenates and intestinal mucosa show near-instantaneous hydrolysis (t<sub>1/2</sub> = 3.96 seconds and 0.096 seconds, respectively) .
Table 1: Hydrolysis Half-Lives of Aliphatic Allyl Esters
| Ester | Artificial Gastric Juice (t<sub>1/2</sub>) | Rat Liver Homogenate (t<sub>1/2</sub>) |
|---|---|---|
| Allyl hexanoate | 1,120 minutes | 3.96 seconds |
| Allyl heptanoate | Similar to hexanoate | ~4 seconds |
| This compound* | Expected ~1,000–1,200 minutes | ~3–5 seconds |
Data extrapolated from structurally analogous esters .
Transition Metal-Catalyzed Deprotection
This compound undergoes Pd-catalyzed deprotection under mild conditions:
-
Pd(PPh<sub>3</sub>)<sub>4</sub>/PMHS/ZnCl<sub>2</sub> : Cleaves allyl esters to liberate palmitic acid at room temperature, tolerating diverse functional groups .
-
Ni-H Catalysts : Double-bond migration followed by Brønsted acid hydrolysis enables selective deallylation .
Key Reaction Pathway:
Metabolic and Biological Reactions
In vivo, this compound is metabolized into palmitic acid and allyl alcohol, with further oxidation of allyl alcohol to acrolein (a toxic α,β-unsaturated aldehyde) . This pathway raises safety concerns due to acrolein’s hepatotoxicity and cellular damage potential.
Metabolic Pathway:
Comparative Reactivity Insights
Comparison with Similar Compounds
Structural Comparison with Similar Allyl Esters
Allyl esters share a common allyl group but differ in the carboxylic acid component. Key structural analogues include:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Acid Component | Key Structural Feature |
|---|---|---|---|---|
| Allyl palmitate | C₁₉H₃₆O₂ | 296.49 | Palmitic acid (C16:0) | Long alkyl chain, high hydrophobicity |
| Allyl acetate | C₅H₈O₂ | 102.13 | Acetic acid (C2:0) | Short chain, high volatility |
| Allyl heptanoate | C₁₀H₁₈O₂ | 172.23 | Heptanoic acid (C7:0) | Intermediate chain length |
| Allyl phenylacetate | C₁₁H₁₂O₂ | 176.21 | Phenylacetic acid | Aromatic ring, floral odor potential |
| Allyl acetoacetate | C₇H₁₀O₃ | 142.15 | Acetoacetic acid | β-ketoester, reactive enolate system |
The allyl group confers reactivity toward polymerization and nucleophilic substitution, while the acid component modulates properties such as solubility, volatility, and biological activity .
Physicochemical Properties
- Volatility: Shorter-chain esters (e.g., allyl acetate) exhibit higher volatility due to lower molecular weight, making them suitable for fragrances. This compound, with its long alkyl chain, is non-volatile and used in solid/liquid formulations .
- Solubility : this compound is lipophilic, dissolving readily in organic solvents but insoluble in water. In contrast, allyl acetoacetate’s β-keto group enhances polarity, improving water miscibility in specific conditions .
- Stability : Long-chain esters like this compound are more resistant to hydrolysis than short-chain analogues due to steric hindrance from the palmitate group. Thiosulfonate esters (e.g., allicin derivatives) show lower stability compared to thiosulfinate esters .
Reactivity and Chemical Stability
- Polymerization: Allyl esters undergo radical-initiated polymerization. Allyl acetate is a key monomer in thermosetting plastics, while this compound’s bulkier structure may hinder polymerization kinetics .
- Metabolic Reactivity : Allyl acetate’s conversion to acrolein underscores its metabolic toxicity, whereas this compound’s inert fatty acid chain likely limits such pathways .
- Hydrolytic Stability : Allyl phenylacetate’s aromatic group and this compound’s long chain enhance resistance to hydrolysis compared to allyl acetate .
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via a two-step mechanism. Initially, the sodium iodide facilitates a halide exchange (Finkelstein reaction), replacing the chlorine atoms in the chloroethyl ester with iodine. This intermediate undergoes elimination under thermal conditions (115°C) to form the this compound ester. The use of 2-butanone as a solvent enhances the reaction kinetics by stabilizing the transition state and solubilizing the reactants.
The optimal reaction conditions reported include a temperature of 115°C, a reaction duration of 48 hours, and a sodium iodide catalyst concentration sufficient to drive the reaction to completion. Notably, this method achieves a quantitative yield of 100%, as confirmed by chromatographic analysis.
Advantages and Limitations
The Finkelstein rearrangement-elimination method is advantageous due to its high yield and straightforward purification process. However, the extended reaction time (48 hours) and the requirement for elevated temperatures may limit its industrial scalability. Additionally, the use of halogenated reagents necessitates careful handling to avoid environmental contamination.
Metal-Catalyzed Transesterification
Transesterification, a widely used industrial process, offers a scalable alternative for this compound synthesis. This method involves the reaction of methyl or ethyl palmitate with allyl acetate in the presence of metal alkoxide catalysts, as detailed in a seminal patent (US3784578A).
Catalytic Systems and Process Optimization
The patent highlights the use of Group I (e.g., sodium methoxide) or Group III (e.g., aluminum isopropoxide) metal alkoxides as catalysts. These catalysts promote the nucleophilic attack of the allyloxy group on the carbonyl carbon of the palmitate ester, resulting in the formation of this compound and the corresponding methyl or ethyl acetate byproduct.
The reaction is typically conducted under reflux conditions, with continuous distillation of the volatile byproduct (methyl acetate) to shift the equilibrium toward product formation. Batch and continuous processes are both viable, with the latter offering higher throughput for industrial applications. For instance, in a continuous setup, the catalyst-containing mixture is fed into a distillation column, allowing simultaneous reaction and separation of products.
Comparative Analysis of Synthesis Methods
To evaluate the practicality of the aforementioned methods, Table 1 summarizes their key parameters, including reaction conditions, yields, and industrial applicability.
Table 1: Comparison of this compound Preparation Methods
The Finkelstein method excels in yield but is less suited for large-scale applications due to prolonged reaction times. In contrast, transesterification offers rapid synthesis and easier byproduct removal, aligning with industrial demands.
Q & A
Q. What are the standard protocols for synthesizing allyl palmitate, and how can purity be validated?
this compound synthesis typically involves esterification of palmitic acid with allyl alcohol under acid catalysis. A recommended approach includes using sulfuric acid or immobilized lipases for greener synthesis . Post-synthesis, purity validation requires gas chromatography-mass spectrometry (GC-MS) for quantifying unreacted substrates and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm ester bond formation. For reproducibility, experimental sections must detail molar ratios, catalyst loading, and purification steps (e.g., column chromatography) .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and stability?
- FT-IR : Identifies carbonyl (C=O) stretch at ~1740 cm⁻¹ and allyl C=C stretch at ~1640 cm⁻¹.
- NMR : ¹H NMR shows allyl protons as a triplet at δ 4.8–5.2 ppm and palmitate methylene protons as a broad multiplet at δ 1.2–1.6 ppm.
- GC-MS : Monitors thermal stability and decomposition products under controlled heating (e.g., 150–200°C) .
- HPLC : Quantifies hydrolytic degradation products in aqueous media (e.g., palmitic acid and allyl alcohol) .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize this compound synthesis conditions?
A 4-factor, 3-level RSM design (e.g., molar ratio, enzyme loading, ultrasound power, duty cycle) reduces experimental runs while identifying interactions between variables. For example, ultrasound-assisted synthesis enhances reaction rates by 30% compared to conventional methods. Data analysis via polynomial regression models (e.g., ) reveals non-linear relationships, with ANOVA validating model significance (p < 0.05) .
Q. How should researchers resolve contradictions in reported catalytic efficiencies for this compound synthesis?
Discrepancies in catalytic performance (e.g., lipase vs. acid catalysts) may arise from substrate accessibility or solvent polarity. To address this:
- Compare turnover numbers (TON) under identical conditions (solvent, temperature).
- Use isotopic labeling (e.g., ¹³C-palmitic acid) to track reaction intermediates via LC-MS.
- Validate enzyme stability via circular dichroism (CD) spectroscopy post-reaction .
Q. What methodologies are used to study this compound’s metabolic incorporation in biological systems?
Isotopomer spectral analysis (ISA) quantifies ¹³C-labeled acetyl-CoA incorporation into palmitate derivatives. For example:
- Cells treated with ¹³C-glucose or ¹³C-acetate are analyzed via GC-MS to trace labeled carbons in this compound.
- ISA software (e.g., INCA) models de novo synthesis rates and pool sizes, with 95% confidence intervals for statistical rigor .
Q. How can enantioselective allylation techniques improve this compound’s functional applications?
Chiral catalysts (e.g., Pt-based systems) enable stereoselective allylation of palmitate precursors. Key steps include:
- Oxidative addition of silanes to metal centers.
- Allyl insertion into metal-hydride bonds, validated via X-ray crystallography.
- Diastereomeric excess (de) >90% achieved using chiral ligands like BINAP .
Data Integrity and Reproducibility
Q. What are the best practices for documenting this compound research to ensure reproducibility?
- Experimental sections : Specify instrument parameters (e.g., NMR frequency, GC column type).
- Supplementary data : Provide raw chromatograms, spectral deconvolution files, and statistical code.
- Negative results : Report failed catalysts or side reactions (e.g., allyl group polymerization) .
Q. How should conflicting bioactivity data (e.g., pro-inflammatory vs. neutral effects) be interpreted?
- Dose-response assays : Test this compound across concentrations (e.g., 1–100 µM) in primary vs. immortalized cells.
- Transcriptomic analysis : RNA-seq identifies pathway-specific effects (e.g., Clec4d upregulation in macrophages) .
- Control experiments : Compare with structurally similar esters (e.g., ethyl palmitate) to isolate allyl group effects .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
